4-(2-Bromoethyl)quinolin-2(1H)-one
Description
Contextual Significance of Quinolone Core Structures in Synthetic Chemistry
The quinolone scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyridinone ring, is a privileged structure in drug discovery and materials science. researchgate.netrsc.org Quinolones and their derivatives are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. researchgate.netrsc.orgnih.gov This has led to the development of numerous quinolone-based drugs. researchgate.netnih.gov The planar nature of the quinolone core, coupled with its capacity for various chemical modifications, allows for the fine-tuning of its electronic and steric properties, making it a versatile template for designing molecules with specific functions. researchgate.net
Rationale for Advanced Research on 4-(2-Bromoethyl)quinolin-2(1H)-one as a Chemical Entity
The interest in this compound stems from its utility as a reactive intermediate. The presence of a bromoethyl group at the 4-position of the quinolin-2(1H)-one core provides a key site for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups and the construction of more elaborate molecular architectures. The quinolin-2(1H)-one tautomer is a stable form within the quinolone family, and the bromoethyl side chain offers a reactive handle for further chemical transformations. This makes the compound a valuable building block for creating libraries of novel quinolone derivatives for screening in drug discovery programs and for the development of new materials.
Overview of Key Academic Research Trajectories in this compound Chemistry
Current research involving this compound primarily focuses on its application in the synthesis of novel organic compounds. Researchers are exploring its reactions with various nucleophiles to create new carbon-carbon and carbon-heteroatom bonds. These studies aim to develop efficient synthetic routes to functionalized quinolones that can be evaluated for their biological and material properties. For instance, the compound serves as a precursor for the synthesis of derivatives with potential applications in areas such as medicinal chemistry and materials science. chemicalbook.com The reactivity of the bromoethyl group is a central theme in this research, with studies investigating the conditions and reagents that lead to selective and high-yielding transformations.
Chemical and Physical Properties of this compound
The fundamental properties of this compound are crucial for its application in synthesis.
| Property | Value |
| Molecular Formula | C₁₁H₁₀BrNO |
| Molecular Weight | 252.11 g/mol |
| CAS Number | 90097-61-3 |
| Appearance | Solid |
| IUPAC Name | 4-(2-bromoethyl)-1H-quinolin-2-one |
The data in this table is compiled from public chemical databases. nih.gov
Synthetic Approaches
The synthesis of this compound itself is a topic of interest, with various methods being developed to improve yield and efficiency. A common precursor for a related compound, 4-(bromomethyl)quinolin-2(1H)-one, involves the cyclization of an appropriately substituted aniline (B41778) derivative followed by bromination. For example, one synthetic route to the closely related 4-(bromomethyl)quinolin-2(H)-one starts from α-acetylacetanilide, which undergoes bromination and subsequent ring-closure in the presence of sulfuric acid. google.com While not the exact target compound, this illustrates a general strategy for accessing 4-substituted quinolin-2-ones.
The reactivity of the bromoethyl group is central to its utility. This alkyl bromide can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This allows for the straightforward introduction of diverse functionalities at the 4-position of the quinolone ring system.
Structure
2D Structure
3D Structure
Properties
CAS No. |
90097-61-3 |
|---|---|
Molecular Formula |
C11H10BrNO |
Molecular Weight |
252.11 g/mol |
IUPAC Name |
4-(2-bromoethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H10BrNO/c12-6-5-8-7-11(14)13-10-4-2-1-3-9(8)10/h1-4,7H,5-6H2,(H,13,14) |
InChI Key |
VIPBATDIPNJLFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CCBr |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Bromoethyl Quinolin 2 1h One
Historical Evolution of Quinolone Synthesis Relevant to the Bromoethyl Derivative
The synthesis of the quinoline (B57606) core is a well-established area of heterocyclic chemistry, with several named reactions dating back to the late 19th century providing the foundation for modern methods. For quinolin-2(1H)-ones, also known as carbostyrils, two classical methods are particularly relevant to the synthesis of C4-substituted analogues like 4-(2-bromoethyl)quinolin-2(1H)-one: the Knorr and Camps quinoline syntheses.
The Knorr quinoline synthesis , first described by Ludwig Knorr in 1886, involves the acid-catalyzed cyclization of β-ketoanilides to form 2-hydroxyquinolines (the tautomeric form of quinolin-2(1H)-ones). nih.govresearchgate.net This reaction is typically carried out in strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA). researchgate.netnih.gov The nature of the β-ketoanilide precursor directly determines the substitution pattern of the resulting quinolinone. For a C4-substituted product, the corresponding β-ketoanilide with a substituent at the α-position would be required.
The Camps cyclization , reported by Rudolf Camps in 1899, is the base-catalyzed intramolecular cyclization of o-acylaminoacetophenones. nih.govresearchgate.net Depending on the reaction conditions and the structure of the substrate, this reaction can yield either quinolin-2-ones or quinolin-4-ones. nih.govresearchgate.net The formation of the quinolin-2-one isomer proceeds via the attack of the enolate formed from the amide's α-protons onto the ketone carbonyl. nih.gov This historical method provides a versatile route to various substituted quinolinones and highlights the importance of precursor design in directing the final product structure.
These foundational methods, while effective, often require harsh conditions such as high temperatures and strong acids or bases. Modern advancements have focused on mitigating these issues, but the core principles of intramolecular cyclization of aniline-derived precursors remain central to many contemporary synthetic strategies.
Precursor Synthesis Strategies for this compound
The primary and most direct precursor for the synthesis of the target molecule's scaffold, as detailed in several patents, is a brominated derivative of acetoacetanilide (B1666496). google.comresearchgate.net
Design and Synthesis of Key Intermediates
The key intermediate for the synthesis is 4-bromoacetoacetanilide . Its synthesis begins with the readily available starting material, acetoacetanilide.
The synthesis of acetoacetanilide itself can be achieved through the reaction of aniline (B41778) with a suitable acetoacetylating agent, such as ethyl acetoacetate (B1235776) or ketene (B1206846) dimer.
The subsequent bromination of acetoacetanilide is a critical step. A patented method describes the bromination of acetoacetanilide using molecular bromine in an organic solvent like chloroform (B151607) or ethylene (B1197577) dichloride. google.comresearchgate.net To improve yield and minimize the formation of di-brominated byproducts, the reaction conditions are carefully controlled. This includes the portion-wise addition of bromine and maintaining a specific temperature range. google.com An alternative approach involves performing the bromination in glacial acetic acid. believechemical.com After the reaction, a workup procedure involving neutralization with a weak base and recrystallization from an alcohol like methanol (B129727) or ethanol (B145695) is employed to isolate the purified 4-bromoacetoacetanilide. google.com
Table 1: Synthesis of 4-bromoacetoacetanilide
| Starting Material | Reagent | Solvent | Key Conditions | Reported Yield | Purity | Reference |
|---|---|---|---|---|---|---|
| Acetoacetanilide | Bromine | Ethylene dichloride | 50-55°C | 81.7% | 97.6% | google.com |
| Acetoacetanilide | Bromine | Chloroform | 20-30°C, then 60-65°C | - | - | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Direct Synthetic Routes to this compound
The most direct reported method for creating the quinolinone ring of the target's analogue, 4-bromomethyl-quinolin-2(1H)-one, is the acid-catalyzed cyclization of 4-bromoacetoacetanilide. google.comresearchgate.net
Reaction Mechanisms and Proposed Pathways
This transformation is analogous to the Knorr quinoline synthesis. nih.govresearchgate.net The proposed mechanism involves the following key steps:
Protonation: In a strong acid like concentrated sulfuric acid, the carbonyl oxygen of the amide in 4-bromoacetoacetanilide is protonated.
Intramolecular Electrophilic Aromatic Substitution: The enol form of the β-keto group then acts as a nucleophile, attacking the activated benzene (B151609) ring at the ortho position in an intramolecular electrophilic aromatic substitution (SEAr) reaction.
Dehydration: The resulting cyclic intermediate undergoes dehydration, a process facilitated by the strong acid and often requiring heating, to form the aromatic quinolinone ring system.
The final product obtained through this specific pathway, as documented in the chemical literature and patents, is 4-bromomethyl-quinolin-2(1H)-one. believechemical.comnih.gov
Catalytic Systems and Optimized Reaction Conditions
The cyclization is typically performed using a strong acid that also acts as a dehydrating agent.
Table 2: Cyclization of 4-bromoacetoacetanilide
| Precursor | Catalyst/Reagent | Temperature | Time | Reported Yield | Reference |
|---|---|---|---|---|---|
| 4-bromoacetoacetanilide | Concentrated H₂SO₄ | 10-20°C | 3 hours | High | google.com |
| 4-bromoacetoacetanilide | Concentrated H₂SO₄ | <20°C, then 25-30°C | 2-3 hours | - | researchgate.net |
This table is interactive. Click on the headers to sort the data.
The use of concentrated sulfuric acid is common, with reaction temperatures kept relatively low initially before a period of insulation at a slightly elevated temperature to drive the reaction to completion. google.comresearchgate.net An alternative catalytic system involves phosphorus pentoxide in a flow reactor, which has been reported to give a very high yield on a large scale. nih.gov The workup for these reactions typically involves quenching the acidic reaction mixture in ice water, followed by neutralization and purification of the precipitated product. google.com
Advanced Methodologies for Synthesis Optimization and Green Chemistry Approaches in the Preparation of this compound
While classical methods for quinolin-2-one synthesis are robust, they often involve hazardous reagents and harsh conditions. Modern synthetic chemistry has moved towards more efficient and environmentally benign "green" approaches. Although specific green chemistry protocols for this compound are not extensively documented, methods applied to analogous 4-substituted quinolin-2-ones can be considered for potential optimization.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. organic-chemistry.orgnih.gov For the synthesis of 4-hydroxy-2-quinolones, microwave-assisted methods have been shown to significantly reduce reaction times and improve yields compared to conventional heating. organic-chemistry.org For instance, the synthesis of 4-hydroxy-2-quinolone derivatives has been achieved in minutes with high yields using p-toluenesulfonic acid as a catalyst under microwave irradiation. organic-chemistry.org Another approach uses bismuth(III) chloride as a catalyst for the microwave-assisted synthesis of 4-hydroxy-2-quinolone analogues, offering good yields with a non-toxic catalyst. google.com
Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, offers another green alternative. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.gov This technique has been successfully applied to the synthesis of various quinoline derivatives, often in aqueous media, which further enhances the green credentials of the process. nih.gov The synthesis of quinoline-imidazole hybrids has been shown to be significantly more efficient under ultrasound irradiation compared to conventional heating.
Photocatalytic Synthesis: Visible-light photocatalysis represents a cutting-edge, green approach to organic synthesis. This method uses light to initiate chemical reactions via a photocatalyst, often operating at room temperature. An unconventional photocatalytic approach has been developed for the synthesis of quinolin-2(1H)-ones from quinoline N-oxides. This method is highly atom-economical, provides high yields with low catalyst loading, and avoids undesirable by-products, presenting a greener alternative to conventional syntheses.
These advanced methodologies offer promising avenues for the optimization of the synthesis of 4-substituted quinolin-2(1H)-ones, including the target compound, by potentially reducing reaction times, energy consumption, and the use of hazardous materials.
Chemical Reactivity and Transformation Pathways of 4 2 Bromoethyl Quinolin 2 1h One
Nucleophilic Substitution Reactions at the Bromoethyl Moiety
The bromoethyl group at the C4 position of the quinolin-2(1H)-one is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone for the derivatization of the molecule.
Mechanistic Investigations and Stereochemical Considerations
Nucleophilic substitution at the primary carbon of the bromoethyl group is anticipated to proceed predominantly through an S(_N)2 (bimolecular nucleophilic substitution) mechanism. This mechanism involves a backside attack by the nucleophile on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry if the carbon were chiral. In the case of 4-(2-bromoethyl)quinolin-2(1H)-one, the carbon bearing the bromine is not a stereocenter. The transition state of this reaction involves a pentacoordinate carbon atom where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.
Factors influencing the reaction include the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles will favor the S(_N)2 pathway. Polar aprotic solvents are typically employed to solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.
Derivatization Strategies via Halogen Displacement Reactions
The displacement of the bromide ion by various nucleophiles is a key strategy for introducing a wide array of functional groups onto the quinolinone scaffold. This allows for the synthesis of a library of compounds with potentially diverse biological activities. A significant application of this reactivity is the synthesis of 4-(2'-aminoethyl)quinolones from 4-(2'-bromoethyl)quinolone, which are valuable building blocks for more complex molecules.
The following table illustrates representative nucleophilic substitution reactions that can be performed on this compound, based on established reactivity patterns of similar alkyl halides.
| Nucleophile | Reagent Example | Product |
| Amine | Ammonia, Primary or Secondary Amine | 4-(2-Aminoethyl)quinolin-2(1H)-one derivative |
| Azide | Sodium Azide (NaN₃) | 4-(2-Azidoethyl)quinolin-2(1H)-one |
| Hydroxide | Sodium Hydroxide (NaOH) | 4-(2-Hydroxyethyl)quinolin-2(1H)-one |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-(2-(Phenylthio)ethyl)quinolin-2(1H)-one |
| Cyanide | Sodium Cyanide (NaCN) | 4-(3-Cyanopropyl)quinolin-2(1H)-one |
These reactions are typically carried out in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, often with the application of heat to facilitate the reaction.
Functionalization of the Quinolin-2(1H)-one Heterocyclic Core
Beyond the reactivity of the bromoethyl side chain, the quinolin-2(1H)-one core itself offers opportunities for further functionalization through electrophilic aromatic substitution and reactions at the nitrogen atom of the lactam.
Electrophilic Aromatic Substitution Reactions
The quinolin-2(1H)-one ring system is an aromatic heterocycle, and as such, can undergo electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is governed by the directing effects of the existing substituents. The quinolin-2(1H)-one system contains a benzene (B151609) ring fused to a pyridin-2-one ring. The pyridin-2-one ring is generally electron-deficient due to the electron-withdrawing nature of the carbonyl group and the nitrogen heteroatom. Consequently, electrophilic attack is more likely to occur on the benzene ring (positions C5, C6, C7, and C8).
The alkyl group at the C4 position is a weak activating group and an ortho-, para-director. The lactam nitrogen has a lone pair of electrons that can be donated to the ring, acting as an activating, ortho-, para-directing group. Conversely, the carbonyl group is deactivating and a meta-director. The interplay of these effects will determine the final position of substitution. In quinoline (B57606) itself, electrophilic substitution typically occurs at the C5 and C8 positions of the benzene ring. reddit.comquimicaorganica.org For this compound, considering the directing effects, electrophilic substitution is most likely to be directed to the C5 and C7 positions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions for these reactions would need to be carefully chosen to avoid side reactions involving the bromoethyl group.
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-4-(2-bromoethyl)quinolin-2(1H)-one and/or 7-Nitro-4-(2-bromoethyl)quinolin-2(1H)-one |
| Bromination | Br₂, FeBr₃ | 5-Bromo-4-(2-bromoethyl)quinolin-2(1H)-one and/or 7-Bromo-4-(2-bromoethyl)quinolin-2(1H)-one |
| Sulfonation | Fuming H₂SO₄ | 4-(2-Bromoethyl)-2-oxo-1,2-dihydroquinoline-5-sulfonic acid and/or 4-(2-Bromoethyl)-2-oxo-1,2-dihydroquinoline-7-sulfonic acid |
N-Functionalization and Ring Modifications of the Quinoline System
The nitrogen atom of the lactam in the quinolin-2(1H)-one ring is nucleophilic and can be functionalized, most commonly through alkylation or acylation. researchgate.net This provides another avenue for introducing diversity into the molecular structure. The reaction typically involves deprotonation of the N-H bond with a suitable base, followed by reaction with an electrophile.
Studies on the alkylation of quinolin-2(1H)-one and its derivatives have shown that reaction with alkyl halides in the presence of a base like potassium carbonate in DMF can lead to a mixture of N- and O-alkylated products, with N-alkylation often being the major pathway. researchgate.net The steric and electronic properties of substituents on the quinolinone ring can influence the N- versus O-alkylation ratio. researchgate.net
Cyclization Reactions Involving this compound as a Key Synthon
The bifunctional nature of this compound, possessing both an electrophilic bromoethyl side chain and a nucleophilic quinolinone core, makes it an excellent precursor for the synthesis of fused polycyclic systems through intramolecular cyclization reactions.
For instance, the bromoethyl group can be converted to a nucleophilic group, such as an amine, which can then participate in cyclization reactions. The synthesis of 4-(2'-aminoethyl)quinolones from 4-(2'-bromoethyl)quinolone is a key step in preparing substrates for intramolecular photocycloaddition reactions, leading to the formation of cyclobutane-fused quinolones.
Furthermore, intramolecular cyclization can occur during reactions intended for other transformations. For example, the bromination of certain quinoline alkaloids bearing side chains can be accompanied by spontaneous intramolecular cyclization to form new heterocyclic rings. nih.govnih.gov While not starting with this compound, these studies highlight the propensity of appropriately substituted quinolines to undergo such cyclizations.
The general strategy involves a two-step process: first, a nucleophilic substitution on the bromoethyl group to introduce a tethered nucleophile, followed by an intramolecular reaction of this new nucleophile with a suitable position on the quinolinone ring. This can lead to the formation of novel tetracyclic and other complex heterocyclic structures, which are of significant interest in medicinal chemistry. mdpi.com
| Reaction Type | Key Intermediate | Resulting Fused System |
| Intramolecular N-Alkylation | 4-(2-Aminoethyl)quinolin-2(1H)-one | Pyrrolo[3,2,1-ij]quinolin-4-one derivative |
| Intramolecular C-Alkylation | Enolate of a derivative at the bromoethyl chain | Cyclopentano[c]quinolin-4-one derivative |
| Pictet-Spengler type reaction | 4-(2-Aminoethyl)quinolin-2(1H)-one reacted with an aldehyde | Tetrahydropyrido[3,4-c]quinolin-5-one derivative |
These cyclization reactions significantly expand the structural diversity that can be achieved from this compound, making it a valuable synthon in organic synthesis.
Reductive and Oxidative Transformations of the Compound
The presence of a reducible bromoethyl group and a quinolinone ring, which can be susceptible to both reduction and oxidation, endows this compound with a rich and varied redox chemistry.
Reductive Transformations:
The primary sites for reduction in this compound are the carbon-bromine bond and the quinolinone ring system. Catalytic hydrogenation is a prominent method for such transformations. The outcome of the hydrogenation is highly dependent on the catalyst, solvent, and reaction conditions.
Under mild conditions, using a catalyst such as palladium on carbon (Pd/C), it is possible to achieve selective reduction of the bromoethyl group. This can proceed via two main pathways: hydrogenolysis of the C-Br bond to yield 4-ethylquinolin-2(1H)-one, or reduction to the corresponding saturated hydrocarbon. The choice of catalyst and reaction parameters is crucial to control the selectivity of this reduction. For instance, the use of a poisoned catalyst, such as Lindlar's catalyst, could potentially favor the hydrogenolysis product over further reduction of the quinolinone ring. bldpharm.com
More forcing conditions, such as higher hydrogen pressure and temperature, or the use of more active catalysts like platinum or rhodium, can lead to the reduction of the quinolinone ring itself. pku.edu.cnresearchgate.netrsc.org The hydrogenation of quinolines typically yields 1,2,3,4-tetrahydroquinoline (B108954) derivatives. pku.edu.cnresearchgate.netrsc.org In the case of this compound, this would result in the formation of 4-(2-bromoethyl)-3,4-dihydroquinolin-2(1H)-one or 4-ethyl-1,2,3,4-tetrahydroquinolin-2(1H)-one, depending on the concurrent reduction of the bromoethyl group.
A summary of potential reductive transformations is presented in the table below.
| Starting Material | Reagents and Conditions | Major Product(s) | Reference(s) |
| This compound | H₂, Pd/C, mild conditions | 4-Ethylquinolin-2(1H)-one | bldpharm.com |
| This compound | H₂, PtO₂ or Rh/C, high pressure/temp | 4-Ethyl-1,2,3,4-tetrahydroquinolin-2(1H)-one | pku.edu.cnresearchgate.netrsc.org |
Oxidative Transformations:
The quinolin-2(1H)-one ring is generally stable to mild oxidizing agents. However, under more vigorous conditions, such as treatment with strong oxidants like potassium permanganate (B83412) or ozone, the aromatic ring system can undergo degradation. The oxidation of quinolone antibiotics, a related class of compounds, often leads to the opening of the quinolone ring, forming various degradation products. For instance, ozonolysis of quinolones can result in the formation of isatin (B1672199) and anthranilic acid analogues. nih.gov
The bromoethyl side chain is less susceptible to oxidation compared to the aromatic ring. However, strong oxidizing conditions could potentially lead to cleavage of the side chain or oxidation at the benzylic-like position if the quinolinone ring were to be dearomatized.
Regio- and Chemoselectivity in Complex Reactions of this compound
In reactions involving nucleophiles, the presence of two electrophilic centers in this compound—the carbon atom attached to the bromine and the C4 position of the quinolinone ring—raises important questions of regioselectivity and chemoselectivity.
Regioselectivity:
The bromoethyl group presents a classic site for S(_N)2 reactions. youtube.comyoutube.commasterorganicchemistry.com Nucleophiles can attack the primary carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. This is generally the preferred pathway for most nucleophiles under standard conditions, given the high reactivity of primary alkyl halides.
However, the C4 position of the quinolin-2(1H)-one ring can also be susceptible to nucleophilic attack, particularly if the reaction conditions favor a Michael-type addition or if there is a suitable leaving group at this position. While the parent compound does not have a leaving group at C4, tautomerization to the 4-hydroxyquinoline (B1666331) form could potentially activate this position under certain conditions. In related quinoline systems, nucleophilic substitution at the C2 and C4 positions is a known phenomenon, with the relative reactivity depending on the specific substrate and reaction conditions. quora.com
Chemoselectivity:
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the case of this compound, a key chemoselective challenge arises when using nucleophiles that could also react with the amide functionality of the quinolinone ring.
Generally, the reaction with soft nucleophiles, such as thiols or amines, is expected to occur selectively at the bromoethyl side chain. Harder nucleophiles might show less selectivity and could potentially react at the carbonyl group of the lactam ring, although this is generally less favorable.
The table below illustrates the expected products from the reaction of this compound with different nucleophiles, highlighting the principles of regio- and chemoselectivity.
| Nucleophile | Expected Major Product | Reaction Type | Selectivity | Reference(s) |
| Sodium Azide (NaN₃) | 4-(2-Azidoethyl)quinolin-2(1H)-one | S(_N)2 | Regioselective for the bromoethyl group | nih.gov |
| Ammonia (NH₃) | 4-(2-Aminoethyl)quinolin-2(1H)-one | S(_N)2 | Regioselective for the bromoethyl group | nuph.edu.ua |
| Sodium Thiophenoxide (PhSNa) | 4-(2-(Phenylthio)ethyl)quinolin-2(1H)-one | S(_N)2 | Regioselective and Chemoselective | nih.gov |
| Potassium Cyanide (KCN) | 4-(2-Cyanoethyl)quinolin-2(1H)-one | S(_N)2 | Regioselective for the bromoethyl group |
Advanced Spectroscopic and Crystallographic Elucidation of 4 2 Bromoethyl Quinolin 2 1h One Structure
X-ray Crystallography for Solid-State Structure Determination
To date, a specific single-crystal X-ray diffraction study for 4-(2-bromoethyl)quinolin-2(1H)-one has not been reported in publicly available databases. However, the application of this technique would provide unequivocal proof of its solid-state conformation. X-ray crystallography would determine the precise bond lengths, bond angles, and torsion angles of the molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amide N-H and C=O groups, and potentially halogen bonding involving the bromine atom. Analysis of related quinolinone structures suggests that the quinolinone ring is likely to be nearly planar, with the bromoethyl side chain adopting a specific conformation to minimize steric strain.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Solution-State Conformation and Connectivity
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and solution-state conformation of organic molecules. For this compound, a combination of ¹H and ¹³C NMR experiments, including two-dimensional techniques like COSY, HSQC, and HMBC, would provide a complete assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinolinone ring, the vinyl proton at position 3, and the two methylene (B1212753) groups of the bromoethyl side chain. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern. The vinyl proton would likely appear as a singlet, and the protons of the ethyl chain would exhibit a characteristic triplet-triplet coupling pattern, providing evidence for the -CH₂CH₂Br fragment. The N-H proton of the lactam would appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each of the 11 carbon atoms in the molecule. The carbonyl carbon of the quinolinone ring is expected to resonate at a characteristic downfield shift. The chemical shifts of the aromatic carbons would further confirm the structure, and the signals for the two aliphatic carbons of the bromoethyl group would be indicative of their chemical environment, with the carbon attached to the bromine atom being significantly deshielded.
Mass Spectrometry Approaches for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS analysis of this compound would provide a highly accurate mass measurement of the molecular ion. This would allow for the unambiguous determination of its molecular formula, C₁₁H₁₀BrNO, by distinguishing it from other potential formulas with the same nominal mass. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).
Fragmentation Analysis: Electron ionization (EI) or other fragmentation techniques would induce characteristic fragmentation of the molecular ion. The fragmentation pattern can provide valuable structural information. Expected fragmentation pathways for this compound would likely involve the loss of the bromine atom (M⁺ - Br), cleavage of the ethyl side chain, and fragmentation of the quinolinone ring system itself. The observation of fragment ions corresponding to the quinolinone core and the bromoethyl side chain would further confirm the proposed structure.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and serves as a molecular fingerprint.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A prominent band corresponding to the C=O stretching vibration of the lactam group would be observed, typically in the range of 1650-1690 cm⁻¹. The N-H stretching vibration of the amide would appear as a broad band around 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations would be found above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group would be observed just below 3000 cm⁻¹. The C-Br stretching vibration would appear in the lower frequency region of the spectrum. The aromatic C=C stretching vibrations would give rise to a series of bands in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FT-IR data. The aromatic ring vibrations are often strong in the Raman spectrum. The C-Br stretching vibration may also be more easily observed in the Raman spectrum compared to the FT-IR spectrum. The combination of both FT-IR and Raman data would allow for a more complete assignment of the vibrational modes of the molecule.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment in Derivatives
The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties. However, chiroptical spectroscopy, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would become a critical analytical tool for the stereochemical assignment of any chiral derivatives of this compound.
Should a chiral center be introduced into the molecule, for instance, by substitution on the ethyl side chain or by the formation of atropisomers due to restricted rotation, the resulting enantiomers would interact differently with plane-polarized light.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral derivative of this compound, the CD spectrum would show positive or negative Cotton effects corresponding to the electronic transitions of the chromophores within the molecule, particularly the quinolinone ring system. The sign and magnitude of these Cotton effects could be correlated with the absolute configuration of the stereocenter(s) through empirical rules or by comparison with the CD spectra of structurally related compounds of known stereochemistry.
Optical Rotatory Dispersion (ORD): ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD spectrum of a chiral derivative would exhibit a plain or anomalous curve, with the shape and sign of the curve being characteristic of the stereochemistry.
In the absence of experimental data for chiral derivatives, theoretical calculations of CD and ORD spectra using quantum chemical methods could also be employed to predict the chiroptical properties and aid in the stereochemical assignment of synthetically prepared chiral analogues.
Theoretical and Computational Investigations on 4 2 Bromoethyl Quinolin 2 1h One
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Geometry
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the fundamental electronic and geometric properties of molecules like 4-(2-Bromoethyl)quinolin-2(1H)-one. DFT methods provide a balance between computational cost and accuracy, making them a popular choice for studying medium-sized organic molecules. These calculations can predict optimized molecular geometries, charge distributions, and orbital energies, which are crucial for understanding the molecule's stability and reactivity.
Conformational Analysis and Energy Landscapes
A systematic conformational search can be performed by rotating these bonds and calculating the corresponding single-point energies. The resulting data can be used to construct a potential energy surface, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers. For this compound, one would expect to find several low-energy conformers corresponding to different arrangements of the bulky bromine atom relative to the quinolinone ring.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C3-C4-Cα-Cβ) | Dihedral Angle (C4-Cα-Cβ-Br) | Relative Energy (kcal/mol) |
| A (Anti) | ~180° | ~180° | 0.00 |
| B (Gauche) | ~180° | ~60° | 1.25 |
| C (Eclipsed) | ~120° | ~0° | 5.80 |
Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this molecule were not found in the searched literature. The values are representative of typical energy differences between conformers.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for predicting the reactivity of molecules based on the properties of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to act as a nucleophile or an electrophile.
For this compound, the HOMO is expected to be primarily located on the electron-rich quinolinone ring system, particularly on the benzene (B151609) portion and the nitrogen atom. The LUMO, on the other hand, is likely to be distributed over the conjugated system of the quinolinone ring, with a significant contribution from the Cα-Cβ-Br fragment due to the electron-withdrawing nature of the bromine atom. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are hypothetical values based on typical DFT calculations for similar organic molecules and serve for illustrative purposes.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, a key reaction of interest would be nucleophilic substitution at the carbon atom bearing the bromine. By modeling the reaction with a nucleophile, it is possible to locate the transition state structure and calculate the activation energy barrier. This provides quantitative insights into the reaction's feasibility and rate.
The process involves identifying the reactants and products on the potential energy surface and then searching for the saddle point that connects them, which corresponds to the transition state. The geometry of the transition state reveals the concerted or stepwise nature of the reaction. For instance, an SN2 reaction would proceed through a single pentacoordinate transition state. Computational methods can also be used to explore other potential reaction pathways, such as elimination reactions.
Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions
While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. An MD simulation of this compound, either in the gas phase or in a solvent, would reveal how the molecule's conformation changes over time and how it interacts with its environment.
These simulations can provide insights into the flexibility of the bromoethyl side chain and the accessibility of different conformers. In a solvent, MD can be used to study the solvation shell around the molecule and to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This information is valuable for understanding how the solvent might influence the molecule's reactivity.
In Silico Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds. For this compound, DFT calculations can be used to predict its 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts and its Infrared (IR) vibrational frequencies.
The predicted spectra can be compared with experimental data to confirm the molecule's structure. Discrepancies between the predicted and experimental spectra can also point to specific structural features or intermolecular interactions that were not initially considered in the computational model.
Table 3: Predicted 13C NMR Chemical Shifts for Key Carbon Atoms in this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 (C=O) | 165.2 |
| C4 | 142.5 |
| Cα (CH2) | 35.8 |
| Cβ (CH2Br) | 31.0 |
Note: These are hypothetical values based on typical DFT calculations for similar organic molecules and serve for illustrative purposes.
Applications of 4 2 Bromoethyl Quinolin 2 1h One As a Versatile Synthetic Intermediate
Construction of Complex Heterocyclic Scaffolds
The primary utility of 4-(2-bromoethyl)quinolin-2(1H)-one in the construction of complex heterocyclic scaffolds lies in its ability to undergo intramolecular and intermolecular cyclization reactions. The bromoethyl group serves as an electrophilic partner for a variety of nucleophiles, leading to the formation of new ring systems fused to or pendant from the quinolinone core.
One of the key transformations involves the reaction with nucleophiles to form tricyclic structures. For instance, reaction with a primary amine could, in principle, lead to the formation of a piperazine (B1678402) or a related nitrogen-containing heterocyclic ring fused at the 3 and 4 positions of the quinolinone. However, specific, documented examples of such transformations for this particular compound are not readily found in peer-reviewed literature.
Precursor in the Synthesis of Organic Materials and Polymers
The incorporation of quinolinone moieties into polymers can imbue them with desirable properties such as thermal stability, fluorescence, or specific electronic characteristics. The 2-bromoethyl group of this compound provides a reactive site for polymerization reactions. For example, it could theoretically be used in polycondensation or polyalkylation reactions.
Despite this potential, there is a lack of specific studies detailing the use of this compound as a monomer or precursor for organic materials or polymers. The synthesis of such materials often requires bifunctional monomers, and while the quinolinone core could be further functionalized, the title compound itself is monofunctional with respect to the bromoethyl group.
Role in the Design and Synthesis of Ligands for Catalysis
The quinolinone framework can be a component of ligands for metal-catalyzed reactions. The nitrogen and oxygen atoms of the quinolinone core can act as coordination sites for metal ions. The 2-bromoethyl group offers a point of attachment for other coordinating groups, allowing for the synthesis of multidentate ligands.
However, a survey of the literature does not reveal any specific instances where this compound has been explicitly used as a precursor for the synthesis of a catalytic ligand. The design of effective ligands is a highly specific field, and it appears that this particular building block has not yet been employed in this context in published research.
Utilization in Stereoselective Synthesis of Advanced Intermediates
The application of this compound in stereoselective synthesis would likely involve the enantioselective or diastereoselective transformation of the bromoethyl group or the quinolinone ring. For example, a chiral catalyst could be used to control the stereochemistry of a substitution reaction at the bromoethyl side chain.
As with the other potential applications, there is no specific mention in the scientific literature of this compound being used in stereoselective synthesis to produce advanced intermediates. The development of stereoselective methods often focuses on more common or readily available starting materials.
Future Research Directions and Unresolved Challenges in the Chemistry of 4 2 Bromoethyl Quinolin 2 1h One
Development of Novel and Sustainable Synthetic Pathways
The classical methods for synthesizing quinoline (B57606) and quinolinone structures often involve harsh conditions, expensive starting materials, and the generation of significant waste. rsc.orgnih.gov The future of synthesizing 4-(2-bromoethyl)quinolin-2(1H)-one lies in the adoption of green and sustainable chemistry principles.
Key areas for future research include:
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has been shown to accelerate the Friedländer synthesis of substituted quinolines, often leading to higher yields in shorter reaction times and sometimes under solvent-free conditions. rsc.org Future work should focus on adapting MAOS for the efficient synthesis of this compound, potentially reducing energy consumption and solvent use.
Catalytic Innovations: The development of novel catalysts is paramount. This includes the use of heterogeneous catalysts like silica-supported reagents and magnetic nanoparticles, which offer easy separation and recyclability, contributing to more sustainable processes. rsc.org Research into acid-catalyzed cyclization reactions under milder conditions, perhaps utilizing solid acid catalysts, could provide a more environmentally benign alternative to traditional methods.
Greener Reaction Media: Exploring alternative solvents to replace hazardous ones is a critical goal. Ethanol (B145695) has been successfully used as a solvent for the Friedländer synthesis of various quinolines. rsc.org Water, being the most environmentally friendly solvent, should be investigated as a potential medium for the synthesis of this compound, despite the potential solubility challenges.
One-Pot and Multicomponent Reactions: Designing synthetic routes that combine multiple steps into a single operation (one-pot synthesis) or involve the reaction of three or more starting materials in a single step (multicomponent reactions) can significantly improve efficiency by reducing the number of intermediate isolation and purification steps. acs.org The development of such a strategy for this compound would be a significant advancement.
Exploration of Undiscovered Reactivity and Transformation Pathways
The bromoethyl group at the 4-position of the quinolin-2(1H)-one core is a reactive handle that opens up a plethora of possibilities for derivatization. While nucleophilic substitution is an expected reaction pathway, a deeper exploration of its reactivity is warranted.
Future research should investigate:
Nucleophilic Substitution Reactions: A systematic study of the reaction of this compound with a wide range of nucleophiles (e.g., amines, thiols, azides, carbanions) would lead to a diverse library of new derivatives with potential applications in various fields.
Elimination Reactions: The potential for elimination reactions to form the corresponding 4-vinylquinolin-2(1H)-one should be explored. This vinyl derivative could serve as a valuable monomer for polymerization or as a Michael acceptor for further functionalization.
Metal-Catalyzed Cross-Coupling Reactions: The bromoethyl group could potentially participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form C-C and C-heteroatom bonds, thus enabling the synthesis of complex molecules that would be difficult to access through other means.
Intramolecular Cyclization Reactions: Depending on the nature of a nucleophile introduced at the N1 position, intramolecular cyclization reactions could be envisioned, leading to the formation of novel tricyclic and tetracyclic heterocyclic systems containing the quinolinone core.
Radical Reactions: The influence of the bromoethyl group on the radical reactivity of the quinolinone system is an unexplored area. Investigations into radical-mediated transformations could unveil novel reaction pathways and synthetic strategies.
A study on the bromination of 3-substituted 2-methylquinolin-4(1H)-ones has shown that the position of bromination is dependent on the substituent at the C(3) position. researchgate.net This highlights the nuanced reactivity of the quinolinone scaffold and suggests that the electronic and steric environment of this compound could lead to unexpected and valuable chemical transformations.
Advanced Computational Approaches for Predictive Chemistry
Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, computational methods can provide significant insights.
Future research directions in this area include:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound. rsc.orgresearchgate.net This can help in understanding its reactivity, predicting the most likely sites for electrophilic and nucleophilic attack, and rationalizing its behavior in different chemical environments.
Reaction Mechanism Elucidation: Computational modeling can be used to elucidate the mechanisms of known and potential reactions of this compound. dntb.gov.ua This includes calculating transition state energies and reaction profiles to predict the feasibility and selectivity of different transformation pathways.
Predictive Modeling for Reactivity and Properties: By combining computational chemistry with machine learning, it is possible to develop predictive models for the reactivity and properties of derivatives of this compound. nih.govmit.edu Such models could accelerate the design of new molecules with desired characteristics by screening virtual libraries of compounds before their synthesis. This data-driven approach can significantly reduce the time and resources required for drug discovery and materials development. arxiv.org
In Silico Screening: Computational docking and molecular dynamics simulations can be used to predict the binding affinity of this compound and its derivatives to biological targets, thus guiding the design of new therapeutic agents. researchgate.net
Integration into Emerging Areas of Materials Science and Supramolecular Chemistry
The unique structural and electronic properties of the quinolinone scaffold make it an attractive building block for the construction of functional materials and supramolecular assemblies. The presence of the reactive bromoethyl group in this compound provides a key advantage for its integration into these fields.
Promising avenues for future research include:
Quinoline-Based Polymers: The vinyl derivative of this compound, obtained via an elimination reaction, could be polymerized to create novel quinoline-based polymers. nih.govacs.org These polymers could exhibit interesting photophysical, electronic, or biological properties, with potential applications in areas such as organic light-emitting diodes (OLEDs), sensors, and drug delivery systems. tandfonline.comtandfonline.com The synthesis of side-chain quinoline polymers has been reported, demonstrating the feasibility of incorporating this heterocyclic unit into polymeric structures. tandfonline.com
Supramolecular Chemistry: The quinolinone core can participate in non-covalent interactions such as hydrogen bonding and π-π stacking, making it a suitable building block for supramolecular chemistry. acs.org The bromoethyl group can be used to covalently attach the quinolinone unit to other molecules, leading to the formation of complex supramolecular architectures like rotaxanes, catenanes, and molecular cages. These assemblies could have applications in molecular recognition, sensing, and catalysis.
Functional Dyes and Probes: Quinoline derivatives are known for their fluorescent properties. nih.gov By functionalizing the bromoethyl group with different chromophores or fluorophores, it may be possible to develop novel dyes and fluorescent probes for various applications, including bioimaging and chemical sensing.
Materials for Organic Electronics: The extended π-system of the quinolinone ring suggests potential for use in organic electronics. By incorporating this compound into larger conjugated systems, it may be possible to create new materials for organic field-effect transistors (OFETs), photovoltaics, and other electronic devices.
Q & A
Q. What are the optimized synthetic routes for 4-(2-Bromoethyl)quinolin-2(1H)-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted anilines with β-keto esters, followed by bromoalkylation. For example, bromoethyl groups can be introduced via nucleophilic substitution using 1,2-dibromoethane under basic conditions (K₂CO₃/DMF, 80–100°C). Key parameters include stoichiometric control of brominating agents and solvent polarity to minimize side reactions like over-alkylation. Monitoring via TLC or HPLC ensures intermediate purity .
Q. How is structural characterization of this compound performed to confirm regiochemistry?
- Methodological Answer : High-resolution NMR (¹H/¹³C) is critical for distinguishing substituent positions. The bromoethyl group’s protons show characteristic splitting patterns (e.g., triplet for –CH₂Br at δ 3.4–3.6 ppm). Mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺ ~280–282 Da). X-ray crystallography, if feasible, resolves spatial arrangements, particularly the orientation of the bromoethyl group relative to the quinolinone core .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradient) separates brominated derivatives from unreacted precursors. Recrystallization in ethanol/water mixtures improves purity (>95% by HPLC). For lab-scale synthesis, preparative HPLC with C18 columns and acetonitrile/water mobile phases resolves polar impurities .
Advanced Research Questions
Q. How does the bromoethyl substituent influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : The bromoethyl group acts as a leaving site for Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, Pd(PPh₃)₄ catalyzes aryl boronic acid coupling at the ethyl–Br position, enabling diversification into biaryl or amine-functionalized analogs. Reaction efficiency depends on ligand choice (e.g., XPhos enhances turnover) and solvent (toluene > DMF for thermal stability). Kinetic studies via ¹H NMR track intermediate formation .
Q. What mechanistic insights explain the compound’s antiproliferative activity in cancer cell lines?
- Methodological Answer : In vitro assays (MTT/WST-1) reveal dose-dependent inhibition of kinases like VEGFR-2 (IC₅₀ ~0.5–2 μM). Molecular docking simulations suggest the bromoethyl group enhances hydrophobic interactions with kinase ATP-binding pockets. Comparative studies with non-brominated analogs (e.g., ethyl vs. bromoethyl) validate halogen bonding’s role in target affinity. Apoptosis markers (caspase-3/7 activation) confirm mechanism .
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with improved metabolic stability?
- Methodological Answer : Microsomal stability assays (e.g., liver microsomes + NADPH) identify metabolic hotspots. Fluorination at the quinolinone C-6 position reduces CYP450-mediated oxidation. Replacing bromoethyl with chloroethyl retains activity while improving half-life (t₁/₂ > 2 h vs. <1 h). Deuterium isotope effects (C–D bonds at ethyl positions) further slow metabolism, validated via LC-MS metabolite profiling .
Q. What analytical approaches resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies in IC₅₀ values often arise from assay variability (e.g., serum concentration in cell media). Standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., Western blot for target inhibition) improve reproducibility. Meta-analysis of dose-response curves using GraphPad Prism identifies outliers. Contradictory cytotoxicity data may reflect cell line-specific expression of efflux pumps (e.g., P-gp), assessed via ABC transporter inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
